![molecular formula C24H35NO7S B6289903 Sulfo-succinimidyl arachidic acid CAS No. 2098501-94-9](/img/structure/B6289903.png)
Sulfo-succinimidyl arachidic acid
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Overview
Description
Sulfo-succinimidyl arachidic acid is a compound with a molecular weight of 481.61 . Its IUPAC name is 1-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]-2,5-dioxo-3-pyrrolidinesulfonic acid .
Synthesis Analysis
The synthesis of arachidonic acid, a related compound, was reported in 1961 . The positions of the four double bonds were defined at 5,8,11,14 of the 20-carbon chain .Molecular Structure Analysis
The InChI code for this compound is 1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15- .Physical And Chemical Properties Analysis
This compound is a white powder . It should be stored at temperatures between 0 - 8°C . The compound is sensitive to air moisture and water traces in solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sulfo-succinimidyl arachidic acid is a biochemical compound used in proteomics research . .
Biochemical Pathways
Arachidic acid is a very long-chain saturated fatty acid (VLCSFA) and is a minor constituent of various nuts and oils . It is a precursor to eicosanoids, long-chain fatty acids that possess anti-inflammatory and anti-clotting properties .
Pharmacokinetics
The compound’s solubility and stability may be influenced by its storage temperature, which is recommended to be between 0-8°c .
Result of Action
The arachidonic acid component of the compound is known to have various bioactive effects, including inflammation response to pathogens, wound healing, and mood and energy balance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at low temperatures (0-8°C) . .
Biochemical Analysis
Biochemical Properties
It is known that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake . This suggests that Sulfo-succinimidyl arachidic acid may interact with enzymes and proteins involved in fatty acid transport.
Cellular Effects
Sulfo-succinimidyl esters of long-chain fatty acids, such as this compound, have been found to inhibit the uptake of long-chain fatty acids into various cell types, including rat adipocytes, type II pneumocytes, and cardiac myocytes . This indicates that this compound may influence cell function by modulating fatty acid transport and metabolism.
Molecular Mechanism
It is known that Sulfo-succinimidyl esters can specifically bind to the 88 kDa plasmalemmal fatty acid transporter FAT, a rat homologue of human CD36, resulting in an arrest of the transport function of this protein . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and potential inhibition of enzyme activity.
Temporal Effects in Laboratory Settings
It is known that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid uptake into cells , suggesting that this compound may have similar effects over time.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of fatty acids, given that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via fatty acid transporters, given that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake .
properties
IUPAC Name |
1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCZUXHPKJRLNX-DOFZRALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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